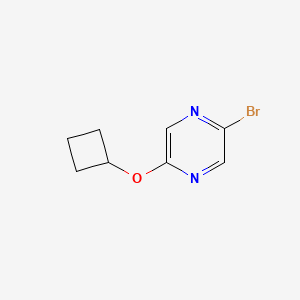
2-Bromo-5-cyclobutoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-Bromo-5-cyclobutoxypyrazine has been of great interest to the scientific community due to its unique properties and potential applications. This molecule has been investigated for its potential use in a variety of fields, including organic synthesis, drug delivery, and nanotechnology. In organic synthesis, this compound has been used as a building block for the synthesis of other heterocyclic compounds. In drug delivery, this compound has been used as a vehicle for the delivery of drugs to targeted sites in the body. In nanotechnology, this compound has been used to create novel nanostructures and nanomaterials.
Mecanismo De Acción
Target of Action
Brominated compounds like this often target benzylic positions in organic molecules . These positions are particularly reactive due to the resonance stabilization of the resulting carbocation .
Mode of Action
The mode of action of 2-Bromo-5-cyclobutoxypyrazine likely involves nucleophilic substitution reactions at the benzylic position . The bromine atom in the compound can be replaced by a nucleophile, leading to the formation of a new bond . The exact nature of this interaction and the resulting changes would depend on the specific nucleophile involved.
Biochemical Pathways
Brominated compounds often participate in free radical reactions, which can affect a wide range of biochemical pathways .
Pharmacokinetics
Brominated compounds typically show a short elimination half-life . The bioavailability of such compounds would depend on factors like their solubility, stability, and the presence of transporters.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets and pathways it affects. Given its potential reactivity at benzylic positions, it could lead to significant changes in the structure and function of target molecules .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Bromo-5-cyclobutoxypyrazine in laboratory experiments has a number of advantages. This molecule is relatively easy to synthesize, and it has a low melting point and good solubility in water. Additionally, this compound is relatively non-toxic, making it safe to handle and use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. This molecule is expensive to purchase, and it is also not stable in the presence of light or heat.
Direcciones Futuras
There are a number of potential future directions for the research of 2-Bromo-5-cyclobutoxypyrazine. One potential direction is to investigate the effects of this molecule on other biological targets, such as DNA and RNA. Additionally, further research could be conducted to explore the potential applications of this compound in drug delivery and nanotechnology. Additionally, further research could be conducted to investigate the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further research could be conducted to investigate the potential toxicity of this compound, as well as its stability in different environments.
Métodos De Síntesis
2-Bromo-5-cyclobutoxypyrazine can be synthesized using a variety of methods. The most common method is the reaction of 5-cyclobutoxy-2-bromopyridine with 3-bromo-2-methylpropanoic acid in aqueous solution. This reaction produces this compound as the main product, along with some minor byproducts. Other methods for the synthesis of this compound include the reaction of 5-cyclobutoxy-2-bromopyridine with 3-bromo-2-methylpropanoic acid in aqueous solution, or the reaction of 5-cyclobutoxy-2-bromopyridine with 3-bromo-2-methylpropanoic acid in an organic solvent.
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-5-cyclobutyloxypyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c9-7-4-11-8(5-10-7)12-6-2-1-3-6/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFXLCAOZFBAASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CN=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
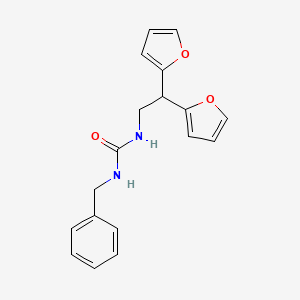
![N-[3-(5,6-Dimethyl-benzooxazol-2-yl)-phenyl]-2,4-dinitro-benzamide](/img/structure/B2899914.png)
![6,8-Dichloro-2-methylimidazo[1,2-b]pyridazine](/img/structure/B2899916.png)
![4-[(Piperidin-4-yl)methoxy]quinoline](/img/structure/B2899918.png)
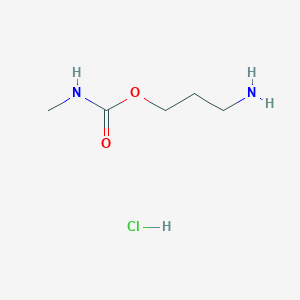
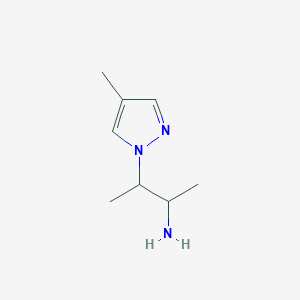
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]-4-methylbenzamide](/img/structure/B2899921.png)
![N-benzyl-N-ethyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2899922.png)
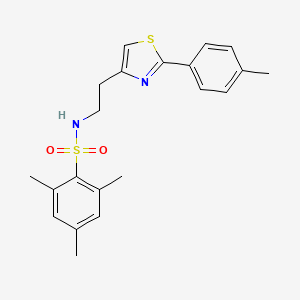
![1-(3-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2899926.png)
![N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2899928.png)
![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)
![2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2899933.png)
![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride](/img/structure/B2899934.png)
